1-Isopropenylnaphthalene

Cationic polymerization Isopropenyl aromatics Steric hindrance

1-Isopropenylnaphthalene (1-IPN; IUPAC: 1-(prop-1-en-2-yl)naphthalene, formula C₁₃H₁₂, MW 168.23 g·mol⁻¹) is a liquid aromatic olefin monomer belonging to the isopropenyl-substituted naphthalene class. Its isopropenyl group is attached at the 1-position of the naphthalene ring, imparting distinct steric and electronic properties relative to its 2-substituted isomer.

Molecular Formula C13H12
Molecular Weight 168.23 g/mol
CAS No. 1855-47-6
Cat. No. B162992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropenylnaphthalene
CAS1855-47-6
Molecular FormulaC13H12
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C13H12/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-9H,1H2,2H3
InChIKeyLCJNYCWJKAWZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropenylnaphthalene (CAS 1855-47-6) – Core Physical and Structural Identity for Procurement


1-Isopropenylnaphthalene (1-IPN; IUPAC: 1-(prop-1-en-2-yl)naphthalene, formula C₁₃H₁₂, MW 168.23 g·mol⁻¹) is a liquid aromatic olefin monomer belonging to the isopropenyl-substituted naphthalene class [1]. Its isopropenyl group is attached at the 1-position of the naphthalene ring, imparting distinct steric and electronic properties relative to its 2-substituted isomer. The compound is employed in advanced polymer synthesis, sulfur-vulcanization reactivity studies, and as a model substrate for investigating peri-cyclization in cationic dimerization.

1-Isopropenylnaphthalene – Isomeric Substitution Hazards in Research and Industrial Sourcing


Isopropenylnaphthalene isomers (1-IPN vs. 2-IPN) cannot be interchanged generically because they exhibit fundamentally different polymerization outcomes, vulcanization product regiochemistry, and physical states [1]. Under identical cationic initiation conditions, 1-IPN yields only dimers, whereas 2-IPN forms low-molecular-weight polymers. Their sulfur vulcanization products are regioisomeric naphthothiophenes with distinct structures. Furthermore, 1-IPN is a room-temperature liquid, while 2-IPN is a crystalline solid (mp 55 °C). The patent literature explicitly targets 2-IPN “essentially free from 1-isopropenylnaphthalene,” confirming that the 1-isomer acts as a process contaminant that must be rigorously excluded in certain applications . For any application where chain extension, regiochemical outcome, or physical handling is critical, direct substitution of the 2-isomer for the 1-isomer will lead to experimental failure.

1-Isopropenylnaphthalene – Quantitative Differentiation Evidence Against Closest Analogs


Cationic Polymerization: 1-IPN Yields Only Dimers vs. Oligomers for 2-IPN – Direct Head-to-Head Comparison

Under identical cationic initiation conditions (Lewis acid catalysts such as TiCl₄ or BF₃·OEt₂), 1-IPN undergoes exclusive dimerization, while 2-IPN produces low-molecular-weight polymers [1]. This divergent outcome is attributed to steric interference of the peri-hydrogen at the 8-position of the naphthalene ring, which blocks propagation for the 1-isomer but permits chain extension for the 2-isomer.

Cationic polymerization Isopropenyl aromatics Steric hindrance

Sulfur Vulcanization: Regioisomeric Naphthothiophene Products – Direct Head-to-Head Comparison

When vulcanized with elemental sulfur at 190 °C, 1-IPN gives 1-methylnaphtho[2,1-b]thiophene [1a] (angular cyclization at the 8-position), whereas 2-IPN yields the regioisomeric 3-methylnaphtho[1,2-b]thiophene [2a] (linear cyclization at the 1-position) [1]. The two products are structurally non-interconvertible and can be independently derivatized to distinct bromo- and dimethyl-substituted naphthothiophenes.

Sulfur vulcanization Naphthothiophene synthesis Regioselectivity

Physical State and Boiling Point: Liquid 1-IPN vs. Crystalline Solid 2-IPN – Cross-Study Comparable Data

1-IPN is a liquid at ambient temperature (no melting point reported in available compendia), with a boiling point of 256–257 °C at atmospheric pressure [1]. In contrast, 2-IPN is a crystalline solid with a melting point of 55 °C and a higher boiling point of 281.2 °C . The density also differs slightly (1.006 g/cm³ for 1-IPN vs. 0.993 g/cm³ for 2-IPN). These physical-form differences directly impact storage, handling, and formulation protocols.

Physical properties Monomer handling Storage form

Cationic Dimer Cyclization Site: Peri-Cyclization at C‑8 Unique to 1-IPN – Class-Level Inference

The dimer of 1-IPN, formed under cationic initiation, exclusively cyclizes at the peri carbon-8 position of the naphthalene ring, irrespective of the initiator used [1]. This peri-cyclization is not accessible in 2-IPN (or its dimerization pathway), which lacks a peri-hydrogen geometry suited for intramolecular Friedel-Crafts-type ring closure. Although direct comparative dimer structure data for 2-IPN are scarce, the steric constraint governing 1-IPN dimer cyclization is a direct consequence of the 1-position attachment, implying that 2-IPN dimers would adopt fundamentally different polycyclic skeletons.

Dimerization Peri-cyclization Steric control

1-Isopropenylnaphthalene – Application Scenarios Derived from Verified Differentiation Evidence


Synthesis of Angular Naphthothiophene Derivatives via Sulfur Vulcanization

1-IPN serves as the sole starting material for the direct, one-step preparation of 1-methylnaphtho[2,1-b]thiophene, an angular-fused heterocycle. This product class is inaccessible from 2-IPN, which yields the isomeric linear-fused scaffold [1]. Researchers pursuing structure–activity relationship (SAR) studies on naphthothiophene-based bioactive molecules or organic semiconductors should source 1-IPN specifically rather than the commercially more common 2-isomer.

Model Substrate for Steric Effects in Cationic and Radical Polymerization

The well-characterized inability of 1-IPN to propagate beyond dimer stage under cationic conditions has been explicitly attributed to steric hindrance at the peri-position [2]. This makes 1-IPN an ideal model monomer for fundamental studies of steric control in polymerization kinetics, penultimate unit effects, and propagation–termination partitioning. Investigators in polymer physical chemistry should select 1-IPN when the experimental design demands a monomer that cleanly terminates at a defined oligomeric stage.

Peri-Cyclization Studies and Polycyclic Aromatic Hydrocarbon (PAH) Dimer Synthesis

The cationic dimerization of 1-IPN proceeds with complete fidelity to a single cyclization pathway at carbon 8, producing a structurally well-defined dimer [3]. This regiochemical predictability is valuable for synthetic chemists constructing peri-fused PAH architectures or studying intramolecular Friedel-Crafts cyclization mechanisms, where 1-IPN offers a level of structural control that the 2-isomer cannot provide.

Liquid-State Monomer Procurement for Solvent-Free or High-Temperature Processes

Because 1-IPN is a liquid at ambient temperature with a boiling point approximately 24 °C lower than 2-IPN (256–257 °C vs. 281 °C) [4], it is the preferred isomer for processes involving direct liquid monomer feed, melt-phase reactions, or distillative purification schemes. Users requiring a fluid isopropenylnaphthalene monomer that avoids the need for hot-traced solid melting systems should select 1-IPN.

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